molecular formula C11H15NO3 B13028858 (S)-6,7-Dimethoxychroman-4-amine

(S)-6,7-Dimethoxychroman-4-amine

Cat. No.: B13028858
M. Wt: 209.24 g/mol
InChI Key: RBBQKLBCVUJGET-QMMMGPOBSA-N
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Description

(S)-6,7-Dimethoxychroman-4-amine is a chiral organic compound with a chroman structure, characterized by two methoxy groups at the 6th and 7th positions and an amine group at the 4th position

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(4S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO3/c1-13-10-5-7-8(12)3-4-15-9(7)6-11(10)14-2/h5-6,8H,3-4,12H2,1-2H3/t8-/m0/s1

InChI Key

RBBQKLBCVUJGET-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@H](CCO2)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(CCO2)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7-Dimethoxychroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Methoxylation: Introduction of methoxy groups at the 6th and 7th positions using methanol and a suitable catalyst.

    Amination: Introduction of the amine group at the 4th position through reductive amination or nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted chroman derivatives.

Scientific Research Applications

Anti-Cancer Activity

(S)-6,7-Dimethoxychroman-4-amine has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/cyclin D1 complexes. This inhibition is crucial for developing anti-proliferative therapies targeting various cancers, including breast and prostate cancer. The compound's efficacy in suppressing excessive cell growth makes it a candidate for further investigation in cancer therapeutics .

Anti-Inflammatory Effects

Research indicates that derivatives of chroman compounds can exhibit anti-inflammatory properties. For instance, studies have shown that certain chroman derivatives can suppress pro-inflammatory cytokines through the inhibition of the TLR4/MAPK signaling pathways in macrophages . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Neuroprotective Properties

There is growing evidence that compounds related to this compound may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant in models of neurodegenerative diseases such as Alzheimer's disease . The compound's ability to modulate signaling pathways involved in neuronal survival presents opportunities for therapeutic interventions.

Synthetic Pathways

The synthesis of this compound involves multi-step reactions that can yield various analogs with modified biological activities. For example, the synthesis process typically includes the use of dimethylformamide dimethyl acetal followed by catalytic hydrogenation to produce chroman derivatives .

StepReaction TypeDescription
1AcylationIntroduction of functional groups to increase reactivity
2HydrogenationReduction to achieve desired chroman structure
3DemethylationSelective removal of methoxy groups to enhance biological activity

Case Studies on Derivatives

Several studies have focused on the biological evaluation of chroman derivatives based on this compound:

  • Study A : A derivative exhibited significant anti-proliferative activity against human retinal endothelial cells with a GI50 of approximately 5 µM .
  • Study B : Another derivative demonstrated low toxicity while effectively decreasing inflammatory cytokines IL-6 and TNF-α in serum during in vivo testing .

Mechanism of Action

The mechanism of action of (S)-6,7-Dimethoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    6,7-Dimethoxychroman-4-amine: Lacks the chiral center, making it a racemic mixture.

    6,7-Dimethoxy-4-hydroxychroman: Contains a hydroxyl group instead of an amine group.

    6,7-Dimethoxy-4-methylchroman: Contains a methyl group instead of an amine group.

Uniqueness: (S)-6,7-Dimethoxychroman-4-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its non-chiral or differently substituted counterparts.

Biological Activity

(S)-6,7-Dimethoxychroman-4-amine is a compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

This compound belongs to the chroman family of compounds, characterized by a chroman core structure with methoxy substitutions at the 6 and 7 positions. This structural configuration is significant as it influences the compound's biological interactions and activities.

Biological Activities

Recent research highlights several key biological activities associated with this compound and related analogs:

  • Antioxidant Activity : Compounds within the chroman family have demonstrated potent antioxidant properties. For instance, derivatives have shown significant inhibition of lipid peroxidation and DPPH radical scavenging activity, suggesting their potential in reducing oxidative stress in biological systems .
  • Anti-inflammatory Effects : Studies indicate that certain chroman derivatives can modulate inflammatory pathways. For example, they have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in various models, highlighting their potential utility in treating inflammatory diseases .
  • Anti-cancer Properties : The compound has been evaluated for its anti-cancer effects across multiple cell lines including leukemia, melanoma, and breast cancer. Notably, some analogs have exhibited submicromolar potency against these cancer types, indicating a promising avenue for cancer therapeutics .
  • Antiangiogenic Activity : Research into the antiangiogenic properties of this compound has shown that it can inhibit endothelial cell proliferation and migration, which are critical processes in angiogenesis. This activity is particularly relevant for conditions like wet age-related macular degeneration .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Mechanism/Effect Reference
AntioxidantInhibition of lipid peroxidation; DPPH scavenging
Anti-inflammatoryReduction of TNF-α and IL-1β levels
Anti-cancerInhibition of proliferation in various cancer cell lines
AntiangiogenicSuppression of endothelial cell migration and tube formation

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Cancer Cell Line Studies : In vitro assays using various cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations as low as 3 μM. This suggests a strong potential for development into an anti-cancer agent .
  • In Vivo Models : In animal models of inflammation and oxidative stress, treatment with this compound resulted in marked reductions in biomarkers associated with oxidative damage and inflammation, supporting its therapeutic potential .
  • Angiogenesis Inhibition : A study focusing on retinal neovascularization showed that this compound effectively inhibited new blood vessel formation in a dose-dependent manner, reinforcing its application in ocular diseases .

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